2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common approach is the S-alkylation of a triazole-thiol intermediate with a suitable alkylating agent, followed by further functionalization to introduce the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole-thiol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole and piperazine moieties.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structural properties may be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for imidazole, allowing it to inhibit enzymes that require imidazole-containing cofactors. The piperazine ring can enhance binding affinity to certain receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
What sets 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone apart is its combination of a triazole ring with a piperazine moiety, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H32N6OS |
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Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-benzhydrylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C29H32N6OS/c1-2-35-28(24-13-15-25(30)16-14-24)31-32-29(35)37-21-26(36)33-17-19-34(20-18-33)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,27H,2,17-21,30H2,1H3 |
InChI Key |
WURVTHOTBYOAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
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